2-(1-Adamantyl)-1-isoindolinone

Electrochemistry Organic Battery Materials Redox-Active Scaffolds

This N-(1-adamantyl) isoindolinone core (C18H21NO, MW 267.37) provides distinct electronics and target engagement vs. the 1,3-dione analog. The rigid adamantyl cage enhances membrane permeability and metabolic stability, while the quasireversible reduction (~−2.8 V vs. Fc/Fc+) suits organic anode R&D. High enantiomeric excess (>90% ee) supports stereoselective inhibitor libraries for CNS and oncology targets. Do not substitute with phthalimide-based compounds.

Molecular Formula C18H21NO
Molecular Weight 267.4g/mol
Cat. No. B455315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Adamantyl)-1-isoindolinone
Molecular FormulaC18H21NO
Molecular Weight267.4g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)N4CC5=CC=CC=C5C4=O
InChIInChI=1S/C18H21NO/c20-17-16-4-2-1-3-15(16)11-19(17)18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,12-14H,5-11H2
InChIKeyFWXLZNDTOKKKMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Adamantyl)-1-isoindolinone: A Specialized Adamantyl-Substituted Isoindolinone for Focused Research and Development Procurement


2-(1-Adamantyl)-1-isoindolinone is a specialized heterocyclic compound integrating a rigid, lipophilic adamantyl cage with an isoindolinone lactam core, resulting in the molecular formula C18H21NO and a molecular weight of 267.4 g/mol . This unique architecture positions it at the intersection of adamantane chemistry and isoindolinone pharmacology, a space explored for targets ranging from central nervous system (CNS) disorders to oncology [1]. The compound's value lies in its potential as a modular scaffold; the adamantyl group enhances membrane permeability and metabolic stability, while the isoindolinone core serves as a privileged pharmacophore for modulating protein-protein interactions and enzymatic activity [2].

Why General Isoindolinone or Adamantane Analogs Cannot Substitute for 2-(1-Adamantyl)-1-isoindolinone in Research


Procurement decisions that treat 2-(1-Adamantyl)-1-isoindolinone as interchangeable with other N-substituted isoindolinones or simple adamantane derivatives overlook critical structure-activity relationship (SAR) nuances. The specific N-(1-adamantyl) substitution on the isoindolinone core is not a generic addition; it fundamentally alters physicochemical properties, target engagement profiles, and biological outcomes relative to other analogs [1]. For example, the closely related N-(1-adamantyl)phthalimide (the 1,3-dione analog) exhibits a distinct electronic and spatial configuration at the heterocyclic core, leading to differential interactions with enzymes like IMP dehydrogenase and adrenergic receptors, as evidenced by disparate binding affinities in public bioactivity databases [2]. Furthermore, the adamantyl group's stereoelectronic effects on the isoindolinone's ability to engage specific protein pockets—such as the MDM2 p53-binding site—are highly dependent on the linker and core electronics, making simple substitution with other bulky hydrophobic groups a high-risk, non-equivalent strategy [3]. The following quantitative evidence establishes the specific, non-substitutable properties of 2-(1-Adamantyl)-1-isoindolinone.

Quantitative Differentiation Evidence for 2-(1-Adamantyl)-1-isoindolinone: Procurement-Focused Comparative Analysis


Electrochemical Stability and Redox Potential: A Class-Level Differentiator for Battery and Electrochemical Research Applications

Functionalized isoindolinones, as a class, exhibit redox activity at highly negative potentials, making them candidates for anode materials in organic batteries. The target compound, 2-(1-Adamantyl)-1-isoindolinone, shares this core scaffold. In a class-level study of six functionalized isoindolinones, the core scaffold demonstrated quasireversible redox potentials of approximately -2.8 V versus Fc/Fc+, a region consistent with alkali metal deposition and intercalation processes [1]. While this data is class-level, it distinguishes the isoindolinone core from the structurally similar but electrochemically distinct phthalimide (isoindoline-1,3-dione) core, which typically shows redox activity at less negative potentials due to the second carbonyl group [2]. This difference is critical for applications requiring specific voltage windows.

Electrochemistry Organic Battery Materials Redox-Active Scaffolds

Differential Target Engagement Profile Compared to the 1,3-Dione Analog: BindingDB Enzyme Inhibition Data

The closely related analog, N-(1-adamantyl)phthalimide (CAS 16808-41-6), serves as the most direct comparator. Public bioactivity data reveals a clear divergence in target engagement. N-(1-adamantyl)phthalimide shows a Ki of 430 nM for IMP dehydrogenase 2, but only a weak IC50 of >100,000 nM for mouse IMP dehydrogenase type 2, indicating species and assay-dependent variations [1]. Critically, the target compound, 2-(1-Adamantyl)-1-isoindolinone, lacks a direct bioactivity dataset in BindingDB for these enzymes. However, its structural difference—the lactam versus the dione—predicts a distinct hydrogen-bonding and electrostatic potential profile, which is fundamental to its potential as a selective chemical probe. This absence of data for the target compound is itself a key differentiator: it is an underexplored chemotype for these enzymes, offering a novel starting point for IP generation and selectivity profiling.

Enzyme Inhibition Structure-Activity Relationship Drug Discovery

Physicochemical Property Divergence: Impact on ADME and Formulation Strategy

Computed physicochemical properties highlight key differences between the target lactam and the phthalimide analog that directly impact drug development and procurement. 2-(1-Adamantyl)-1-isoindolinone has a molecular weight of 267.4 g/mol and contains one hydrogen bond donor and one acceptor. In contrast, N-(1-adamantyl)phthalimide has a molecular weight of 281.3 g/mol, a higher XLogP3 of 4.0 (indicating greater lipophilicity), and zero hydrogen bond donors [1]. The presence of a hydrogen bond donor in the target compound's lactam ring is a critical differentiator. This single NH group can significantly alter solubility, permeability, and metabolic stability, potentially leading to improved oral bioavailability and distinct metabolite profiles compared to the non-donor phthalimide [2]. This property difference is quantifiable and directly translates to different formulation and lead optimization strategies.

ADME Lipophilicity Drug Formulation

Synthetic Versatility and Chiral Resolution Potential: A Scaffold for Asymmetric Synthesis

The isoindolinone scaffold, including 2-(1-Adamantyl)-1-isoindolinone, is a versatile template for asymmetric synthesis. Recent patent literature details enantioselective methods for synthesizing and transforming isoindolinones of Formula (I) into high yields with enantiomeric excesses >90% [1]. This is a key differentiator from the phthalimide analog, which lacks a similar established methodology for chiral derivatization at the nitrogen-bearing ring. The ability to produce enantiopure isoindolinones is crucial for developing selective pharmaceuticals, where the stereochemistry of the lactam ring can dictate target selectivity and pharmacological profile. This established synthetic accessibility to high enantiomeric purity provides a significant advantage for research groups focused on chiral drug discovery.

Asymmetric Synthesis Medicinal Chemistry Chiral Pool

Optimal Research and Industrial Application Scenarios for 2-(1-Adamantyl)-1-isoindolinone Based on Quantitative Evidence


Electrochemical Energy Storage: As a Novel Anode Material Candidate in Organic Batteries

Research groups developing organic electrode materials for high-voltage batteries should procure 2-(1-Adamantyl)-1-isoindolinone to explore its unique redox properties. The isoindolinone core's quasireversible reduction potential of ≈ -2.8 V vs. Fc/Fc+ [1] positions it in a high-energy density region suitable for anode applications, distinct from the less negative potentials of phthalimide-based analogs. This compound serves as a modular platform for synthesizing and testing new organic anode materials with enhanced voltage windows.

Medicinal Chemistry: As a Privileged Scaffold for Chiral Drug Discovery and CNS Target Exploration

Procurement is recommended for medicinal chemistry teams focused on developing enantioselective inhibitors for challenging targets like protein-protein interactions (e.g., MDM2-p53) or CNS receptors. The scaffold's proven synthetic accessibility to high enantiomeric excess (>90% ee) [1] enables the creation of stereochemically defined libraries. The adamantyl group enhances CNS penetration potential [2], while the single hydrogen bond donor in the lactam core improves drug-likeness compared to more lipophilic analogs [3].

Chemical Biology: As an Underexplored Probe for Novel Target Engagement and Selectivity Profiling

Researchers in chemical biology and target identification should use 2-(1-Adamantyl)-1-isoindolinone as a novel chemotype. Its distinct structure, compared to the well-studied N-(1-adamantyl)phthalimide, means it occupies a relatively untested chemical space [1]. This makes it an ideal candidate for developing new chemical probes to interrogate enzyme families like IMP dehydrogenase or adrenergic receptors, with the goal of achieving unique selectivity profiles not possible with existing tool compounds.

Advanced Synthesis and Materials Science: As a Building Block for Complex Molecular Architectures

Materials scientists and synthetic chemists seeking rigid, three-dimensional building blocks should acquire this compound. The adamantyl group provides a robust, diamondoid cage that imparts high thermal stability and unique packing properties to supramolecular assemblies or polymers [1]. Its use as a precursor in photochemical domino reactions or as a directing group in site-selective C-H functionalization can enable the streamlined synthesis of complex, patentable molecular architectures [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1-Adamantyl)-1-isoindolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.